(3-Fluoro-2-nitrophenyl)hydrazine
Overview
Description
(3-Fluoro-2-nitrophenyl)hydrazine is a useful research compound. Its molecular formula is C6H6FN3O2 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analysis of Genotoxic Impurities
(3-Fluoro-2-nitrophenyl)hydrazine, as part of the broader hydrazine family, is scrutinized for its role as a genotoxic impurity in pharmaceuticals. Elder, Snodin, and Teasdale (2011) highlighted the analytical approaches to control such impurities due to concerns over their potential genotoxicity. The study underscores the diversity of analytical techniques, including HPLC, GC, and IC, often necessitating derivatization to detect and quantify these compounds effectively. This underscores the critical importance of robust analytical methods to ensure pharmaceutical safety and compliance (Elder et al., 2011).
Carcinogenic Properties
Hydrazines, including derivatives like this compound, are studied extensively for their carcinogenic potential. Research by Tóth (2000, 1994, 1996) extensively reviews the natural occurrence, synthetic production, and the carcinogenic risk of hydrazines. These studies collectively indicate that hydrazines, both natural and synthetic, pose significant environmental and health risks due to their carcinogenic properties. The review by Tóth (2000) suggests that the broad class of hydrazines, given their prevalence in various environmental and industrial contexts, warrants further investigation for their long-term impact on human health (Tóth, 2000; Tóth, 1994).
Hypergolic Propellants
The application of hydrazine derivatives, including this compound, in hypergolic propellants is another area of research. Davis and Yilmaz (2014) reviewed the literature on hypergolic fuel systems, emphasizing efforts to minimize risks associated with toxic propellants like hydrazine. Their study points to the trend of replacing hydrazine with less toxic formulations, such as high-purity hydrogen peroxide, highlighting ongoing research into safer, more efficient hypergolic propellants (Davis & Yilmaz, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones . This suggests that the compound could potentially target these functional groups in biological systems.
Mode of Action
(3-Fluoro-2-nitrophenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This results in the formation of a new carbon-nitrogen bond .
Biochemical Pathways
The formation of oximes and hydrazones could potentially interfere with normal metabolic processes involving aldehydes and ketones .
Result of Action
The reaction of the compound with aldehydes and ketones to form oximes or hydrazones could potentially alter the structure and function of these molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive substances, and the temperature .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-2-nitrophenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives . This interaction is crucial in various biochemical assays and analytical techniques. The compound’s ability to form hydrazones makes it a valuable tool for detecting and quantifying carbonyl-containing compounds in biological samples.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical properties and effectiveness in various assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect the levels of specific metabolites and alter the metabolic flux within cells . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to specific cellular compartments . These transport mechanisms are essential for its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
(3-fluoro-2-nitrophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXBMWBKJEDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.